Pentafluoronitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Electron Attachment Studies:

- Pentafluoronitrobenzene's ability to capture electrons has been studied using crossed electron-molecular beam experiments. This technique helps scientists understand the behavior of low-energy electrons interacting with complex molecules. (Source: )

Electrochemistry:

- Research has investigated the electroreduction of pentafluoronitrobenzene in dimethylformamide solution. This process leads to the formation of octafluoro-4,4'-dinitro-biphenyl, a molecule with potential applications in material science. (Source: )

Organic Synthesis:

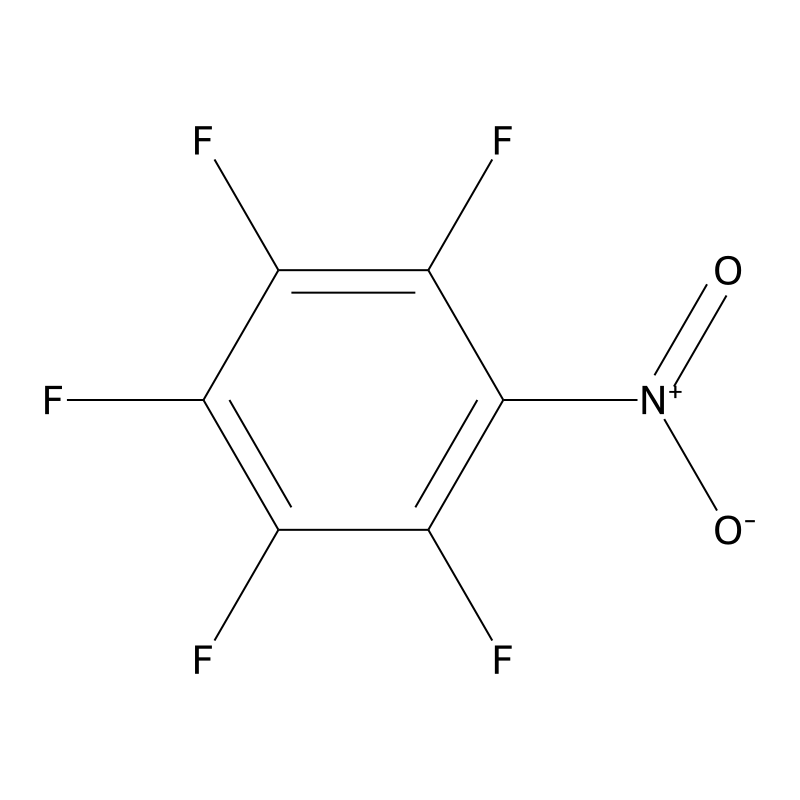

Pentafluoronitrobenzene is an aromatic compound characterized by the presence of five fluorine atoms and one nitro group attached to a benzene ring. Its chemical formula is CFNO. The high electronegativity of fluorine atoms imparts unique electronic properties to the compound, making it a potent electrophile. This compound is notable for its stability and reactivity, which are influenced by the electron-withdrawing nature of both the fluorine and nitro substituents.

The mechanism of action of pentafluoronitrobenzene depends on the specific application.

- Fluorination: As a fluorinating agent, pentafluoronitrobenzene likely reacts with nucleophiles, transferring a fluorine atom in the process. The exact mechanism can vary depending on the reaction conditions and substrate.

- Protein-ligand interactions: In this context, the mechanism involves non-covalent interactions between the fluorine atoms and specific amino acid residues in proteins, allowing researchers to study binding affinities and orientations.

Pentafluoronitrobenzene is a hazardous compound and should be handled with appropriate precautions:

- Toxicity: It is considered toxic upon inhalation, ingestion, or skin contact. Exposure can cause irritation of the respiratory system, eyes, and skin.

- Flammability: Flammable liquid. The flash point (the lowest temperature at which vapors ignite) is around 80 °C [].

- Reactivity: Can react violently with strong oxidizing agents and strong bases.

- Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution, particularly with nucleophiles like ammonia and sodium methoxide. For instance, reactions with ammonia yield substituted products while preserving the nitro group .

- Fluorination: It can be subjected to further fluorination reactions, where the nitro group remains intact under certain conditions, leading to complex mixtures of products .

- Electron Capture: Pentafluoronitrobenzene exhibits significant electron capture abilities, which can lead to unimolecular decompositions and bond cleavages .

Several methods have been reported for synthesizing pentafluoronitrobenzene:

- Direct Fluorination: One common method involves the direct fluorination of nitrobenzene using elemental fluorine or fluorinating agents like cobalt(III) fluoride at elevated temperatures .

- Electrophilic Aromatic Substitution: Another approach includes electrophilic aromatic substitution reactions, where nitro groups are introduced into fluorinated benzene derivatives .

- Solid-phase Synthesis: Recent studies have explored using pentafluoronitrobenzene as a scaffold for solid-phase synthesis of other polyfluorinated compounds, allowing for more complex molecular architectures .

Pentafluoronitrobenzene finds applications across various fields:

- Material Science: Its unique properties make it suitable for developing advanced materials with specific electronic characteristics.

- Pharmaceuticals: The compound serves as a precursor or building block in synthesizing pharmaceuticals, particularly those requiring fluorinated motifs.

- Chemical Research: It is utilized in studies exploring reaction mechanisms and the effects of substituents on reactivity in aromatic compounds.

Interaction studies involving pentafluoronitrobenzene often focus on its reactivity with nucleophiles and electrophiles. The compound's ability to engage in nucleophilic substitutions has been extensively studied, revealing insights into reaction mechanisms and product formation. Additionally, investigations into its electron capture processes provide valuable information regarding its stability and potential degradation pathways under various conditions.

Pentafluoronitrobenzene is part of a broader class of polyfluorinated aromatic compounds. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Hexafluorobenzene | CF | Fully fluorinated; lacks a nitro group |

| Trifluoromethylbenzene | CHF | Contains a trifluoromethyl group; less electronegative than pentafluoronitrobenzene |

| Pentafluorophenol | CFOH | Hydroxyl group instead of a nitro group; exhibits different reactivity patterns |

| 1,2-Difluoronitrobenzene | CHFNO | Contains fewer fluorine atoms; different electronic characteristics |

Pentafluoronitrobenzene stands out due to its combination of five fluorine atoms and one nitro group, resulting in distinct reactivity patterns and potential applications that differ from those of other similar compounds. Its electron-deficient nature makes it particularly valuable in synthetic chemistry and material science.

Pentafluoronitrobenzene (C₆F₅NO₂) was first synthesized in the mid-20th century during investigations into the reactivity of polyfluorinated aromatic systems. Early work by Brooke, Burdon, and Tatlow in 1961 demonstrated its unique reactivity in nucleophilic aromatic substitution (SNAr) reactions, particularly with ammonia, which preferentially targeted the ortho-position due to hydrogen bonding interactions in the transition state. This discovery highlighted the compound’s regioselective behavior, a hallmark of perfluorinated nitroarenes.

The development of synthetic methods for pentafluoronitrobenzene evolved alongside advances in fluorination techniques. A notable breakthrough came from Olah et al. (2007), who achieved high-yield nitration of pentafluorobenzene using a superacidic HNO₃/CF₃SO₃H-B(O₃SCF₃)₃ system, yielding pentafluoronitrobenzene in 99% selectivity. This method circumvented traditional limitations associated with nitrating highly electron-deficient arenes.

Table 1: Key Synthetic Routes to Pentafluoronitrobenzene

Significance in Organofluorine Chemistry

Pentafluoronitrobenzene occupies a critical niche in organofluorine chemistry due to its dual electron-withdrawing groups (five fluorine atoms and a nitro group), which synergistically activate the aromatic ring toward SNAr reactions. This property has been exploited in:

- Pharmaceutical synthesis: The nitro group serves as a leaving group, enabling the introduction of amines, alkoxides, or thiols to create fluorinated drug scaffolds. For example, van Niel et al. demonstrated that fluorine incorporation into piperidinyl indoles reduces amine basicity, improving oral bioavailability.

- Materials science: Its electron-deficient nature facilitates the synthesis of charge-transfer complexes and polymers with enhanced thermal stability. Studies by Hashizume et al. (1997) utilized pentafluoronitrobenzene as a precursor for ¹⁸F-labeled biomolecules, underscoring its utility in radiochemistry.

- Catalysis: Recent work by Stenlid and Brinck (2019) revealed that pentafluoronitrobenzene participates in concerted SNAr mechanisms, bypassing traditional Meisenheimer intermediates. This insight has guided the design of metal-free catalytic systems for functionalizing perfluoroarenes.

Position in the Realm of Perfluorinated Aromatic Compounds

Among perfluorinated aromatics, pentafluoronitrobenzene stands out due to its electronic structure and substitution patterns:

- Electron deficiency: The nitro group withdraws electron density via resonance (-M effect), while fluorine atoms exert inductive (-I) effects. Computational studies show a local electron attachment energy (ES) of −2.05 eV at the para-position, making it the most reactive site.

- Steric and electronic directing effects: Unlike hexafluorobenzene, the nitro group in pentafluoronitrobenzene imposes distinct regioselectivity. For instance, reactions with alkoxides favor meta-substitution when electron-donating groups (e.g., -OCH₃) are present, as observed in polyfluoroanisole syntheses.

- Comparative reactivity: The compound’s log P value (2.46) exceeds that of benzene (2.29), reflecting increased lipophilicity due to fluorine’s orthogonal polarizability. This property is leveraged in agrochemical design, where fluorinated analogs exhibit improved membrane permeability.

Table 2: Physicochemical Properties of Pentafluoronitrobenzene

| Property | Value | Method/Source |

|---|---|---|

| Boiling point | 158–161°C | Distillation |

| Density (25°C) | 1.656 g/mL | Pycnometry |

| Refractive index (n²⁰/D) | 1.447 | Abbe refractometer |

| Melting point | −22.65°C | DSC |

Molecular Structure and Configuration

Pentafluoronitrobenzene exhibits a planar molecular geometry with the chemical formula C₆F₅NO₂ and a molecular weight of 213.06 g/mol [1] [2]. The compound features a benzene ring substituted with five fluorine atoms and one nitro group in a highly symmetrical arrangement [2]. The molecular structure consists of a central six-membered aromatic ring where five carbon atoms are bonded to fluorine substituents and one carbon atom bears the nitro functional group [3].

The molecular configuration demonstrates significant electronic asymmetry due to the positioning of the electron-withdrawing nitro group opposite to the pentafluoro substitution pattern [4]. Theoretical investigations using density functional theory calculations have revealed that the fluorine atoms adopt a planar configuration with the benzene ring, maintaining the aromatic character while substantially altering the electronic properties [5]. The nitro group remains coplanar with the aromatic system, allowing for maximum conjugation and electron delocalization effects [4].

Physical Properties

Melting and Boiling Points

Pentafluoronitrobenzene exhibits distinctive thermal properties that reflect its highly substituted aromatic structure. The compound demonstrates a boiling point ranging from 158 to 161 degrees Celsius at standard atmospheric pressure [1] [2]. This relatively low boiling point for a heavily substituted benzene derivative can be attributed to the strong electron-withdrawing effects of both fluorine atoms and the nitro group, which reduce intermolecular interactions compared to less substituted analogs [6].

The thermal behavior of pentafluoronitrobenzene indicates moderate volatility, with the compound existing as a liquid at room temperature [6]. The boiling point data from multiple commercial sources consistently report values within the 158-161 degrees Celsius range, demonstrating good reproducibility across different analytical measurements [1] [6] [2].

Density and Refractive Index

The physical density of pentafluoronitrobenzene has been experimentally determined to be 1.656 grams per milliliter at 25 degrees Celsius [1]. This high density reflects the presence of multiple fluorine atoms, which contribute significant atomic mass despite their small size [6]. The density value indicates that pentafluoronitrobenzene is substantially denser than water and most common organic solvents [1].

The refractive index of pentafluoronitrobenzene measured at 20 degrees Celsius using the sodium D-line (n₂₀/D) is 1.447 [1]. This refractive index value is characteristic of highly fluorinated aromatic compounds and reflects the reduced polarizability of the molecule due to the electron-withdrawing nature of the fluorine substituents [6]. The refractive index measurement provides important optical characterization data for analytical identification and purity assessment [1].

Solubility Parameters

Pentafluoronitrobenzene demonstrates limited aqueous solubility due to its highly fluorinated structure and aromatic character [7]. The compound exhibits hydrophobic properties resulting from the presence of multiple fluorine atoms, which create a strongly electron-deficient molecular surface [8]. Research indicates that highly fluorinated aromatic compounds typically show poor water miscibility, with pentafluoronitrobenzene following this general trend [9].

The solubility characteristics in organic solvents vary significantly depending on the solvent polarity and hydrogen bonding capacity [9]. Pentafluoronitrobenzene shows enhanced solubility in non-polar and moderately polar organic solvents compared to highly polar protic solvents [10]. The compound's solubility behavior is influenced by the combined electronic effects of fluorine substituents and the nitro group, which create a unique solvation profile [7].

Electronic Properties

Electron Distribution Analysis

The electron distribution in pentafluoronitrobenzene is characterized by significant charge redistribution due to the presence of multiple electron-withdrawing substituents [11]. Natural bond orbital analysis reveals that the molecular system exhibits strong intramolecular interactions within the aromatic framework, with the fluorine atoms acting as electron-withdrawing centers [5]. The electron density distribution shows marked depletion around the carbon atoms bonded to fluorine, creating regions of positive charge character [11].

Quantum chemical calculations demonstrate that the electron distribution pattern in pentafluoronitrobenzene differs substantially from unsubstituted nitrobenzene [5]. The cumulative electron-withdrawing effects of five fluorine atoms create a highly polarized molecular system where electron density is concentrated primarily on the electronegative substituents [11]. This redistribution significantly affects the chemical reactivity and intermolecular interaction patterns of the compound [5].

Electronic Effects of Fluorine Substituents

The fluorine substituents in pentafluoronitrobenzene exert profound electronic effects on the aromatic system through both inductive and mesomeric mechanisms [11]. The high electronegativity of fluorine atoms creates strong inductive electron withdrawal, substantially reducing the electron density of the benzene ring [5]. This electronic deactivation makes the aromatic system highly electron-deficient compared to unsubstituted benzene derivatives [11].

Theoretical studies have demonstrated that the fluorine substituent pattern influences the electrophilic reactivity of the compound by creating regions of enhanced positive charge character [11]. The electronic effects extend beyond simple inductive withdrawal, as the fluorine atoms participate in orbital interactions that modify the frontier molecular orbital energies [5]. Natural bond orbital analysis indicates that fluorine atoms in pentafluoronitrobenzene exhibit exceptional donor character within the molecular framework [5].

Impact of Nitro Group on Molecular Electron Density

The nitro group in pentafluoronitrobenzene significantly amplifies the electron-withdrawing character of the molecular system through resonance and inductive effects [12]. The combination of the nitro group with five fluorine substituents creates an exceptionally electron-deficient aromatic system with enhanced electrophilic properties [11]. Theoretical calculations reveal that the nitro group contributes to substantial charge separation within the molecule [5].

The electronic impact of the nitro group extends throughout the aromatic framework, creating additional sites of reduced electron density [12]. The synergistic interaction between fluorine substituents and the nitro group results in a molecular system with extreme electron-withdrawing characteristics [11]. This combined electronic effect influences the molecular dipole moment, polarizability, and overall chemical reactivity profile of pentafluoronitrobenzene [5].

Spectroscopic Characteristics

Infrared Spectroscopy

Infrared spectroscopic analysis of pentafluoronitrobenzene reveals characteristic absorption bands that reflect the presence of both fluorine substituents and the nitro functional group [13]. The compound exhibits strong absorption in the region corresponding to nitro group stretching vibrations, providing definitive identification of this electron-withdrawing functionality [14]. Carbon-fluorine stretching modes appear as distinctive peaks that confirm the presence of multiple fluorine substituents on the aromatic ring [13].

The infrared spectrum demonstrates the coupling effects between different vibrational modes due to the high degree of substitution [14]. Fingerprint region analysis reveals complex patterns that are characteristic of heavily substituted aromatic compounds [13]. The spectroscopic data provides valuable structural information for analytical identification and purity assessment of pentafluoronitrobenzene samples [14].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy of pentafluoronitrobenzene provides detailed structural information through both proton and fluorine-19 nuclear magnetic resonance techniques [13]. Fluorine-19 nuclear magnetic resonance spectroscopy reveals multiple signals corresponding to different fluorine environments within the molecular structure [1]. The chemical shift patterns reflect the electronic influence of the nitro group on the fluorine substituents [13].

The nuclear magnetic resonance data demonstrates the symmetry relationships between different fluorine positions in the molecular structure [1]. Integration patterns and coupling constants provide confirmation of the substitution pattern and molecular connectivity [13]. The spectroscopic analysis serves as a primary tool for structural confirmation and purity assessment in analytical applications [1].

Ultraviolet and Visible Spectroscopy

Ultraviolet and visible spectroscopic analysis of pentafluoronitrobenzene reveals electronic transitions that are significantly influenced by the combined effects of fluorine substituents and the nitro group [15]. The compound exhibits characteristic absorption patterns that reflect the modified electronic structure of the aromatic system [16]. Electronic transitions show bathochromic shifts compared to unsubstituted nitrobenzene due to the electron-withdrawing effects [15].

The optical properties demonstrate enhanced absorption coefficients in specific regions of the electromagnetic spectrum [16]. Theoretical studies suggest that pentafluoronitrobenzene exhibits superior optical characteristics including high absorption in the visible regime [16]. The spectroscopic data provides important information for photochemical applications and electronic property analysis [15].

Mass Spectrometry

Mass spectrometric analysis of pentafluoronitrobenzene produces characteristic fragmentation patterns that confirm the molecular structure and composition [13]. The molecular ion peak appears at mass-to-charge ratio 213, corresponding to the intact molecular weight of the compound [1]. Fragmentation patterns exhibit typical characteristics of fluorinated nitrobenzene derivatives [13].

XLogP3

Boiling Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant